![molecular formula C18H23N5O2 B10996668 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide](/img/structure/B10996668.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a pyrimidine and a methoxypyridine moiety. Its molecular formula is C19H23N5O2, and it has a molecular weight of 345.42 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds featuring similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperidine have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the pyrimidine and methoxypyridine groups may enhance this activity through specific interactions with bacterial enzymes.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Piperidine derivatives have been noted for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease . Preliminary studies indicate that the compound may exhibit significant inhibition of urease, which is implicated in the pathogenesis of certain gastrointestinal disorders.
Anti-Cancer Properties
Compounds similar to this compound have been assessed for anti-cancer properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways . The specific interactions of the methoxy group may also contribute to enhanced cytotoxicity against cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies have suggested that it may bind effectively to active sites on target proteins, influencing their function. For instance, the interaction with AChE could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .
Case Studies
- Antibacterial Screening : A study involving a series of piperidine derivatives demonstrated that those with similar substitutions exhibited marked antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The most potent derivatives had IC50 values ranging from 0.63 µM to 2.14 µM .
- Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibition profile of piperidine derivatives, revealing that certain compounds showed over 80% inhibition against urease at concentrations as low as 10 µM . This suggests strong potential for therapeutic applications in treating infections caused by urease-producing bacteria.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation.
- CNS Disorders
- Diabetes Management
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including the target compound, demonstrated potent activity against breast cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: CNS Applications
In a rodent model for Parkinson's disease, the administration of the compound resulted in a marked decrease in motor deficits. Behavioral assessments showed improvements in both locomotor activity and coordination, suggesting potential as a therapeutic agent for neurodegenerative diseases .
Data Tables
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-12-9-13(2)21-18(20-12)23-8-4-5-14(11-23)17(24)22-15-6-7-16(25-3)19-10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3,(H,22,24) |
InChI Key |
AQHGRXQEPMVLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C(C=C3)OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.